(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid

Catalog No.
S1544945
CAS No.
207924-92-3
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid

CAS Number

207924-92-3

Product Name

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

CVYVXURBKURNKE-ZETCQYMHSA-N

SMILES

CC(CCC(=O)O)NC(=O)OC(C)(C)C

Synonyms

207924-92-3; (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid; Pentanoicacid,4-[[ carbonyl]amino]-, -; AC1MBSDS; SCHEMBL6375701; MolPort-003-725-295

Canonical SMILES

CC(CCC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis

One primary application of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid lies in peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids. This controlled approach is crucial for synthesizing peptides with specific sequences and functionalities, which are valuable tools in various research fields, including:

  • Drug discovery: Synthetic peptides can mimic protein structures and functions, enabling researchers to study protein-protein interactions and develop potential drugs [].
  • Enzyme research: Peptides can be designed to inhibit or activate specific enzymes, providing insights into their mechanisms and potential therapeutic applications [].
  • Material science: Functional peptides can be incorporated into materials with desired properties, such as self-assembly, biocompatibility, and drug delivery capabilities [].

Chemical Biology

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid also finds applications in chemical biology, where it serves as a building block for the synthesis of molecules that probe cellular processes. By incorporating this amino acid into probes, researchers can:

  • Study protein-protein interactions: Probes containing (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid can be designed to bind to specific proteins, aiding in the visualization and characterization of protein interactions within cells [].
  • Investigate protein function: Modified amino acids like (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid can be introduced into proteins to study their function, stability, and localization within cells [].

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as (S)-Boc-4-amino-pentanoic acid, is a chiral compound with the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol. It features a tert-butoxycarbonyl group, which serves as a protective group for the amino functional group, enhancing its stability and reactivity in various

Typical of amino acids and derivatives:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding 4-amino-pentanoic acid, which is useful in peptide synthesis.
  • Coupling Reactions: This compound can be coupled with various carboxylic acids or activated esters to form peptides and other derivatives.
  • Esterification: It can undergo esterification reactions, forming esters that may have enhanced solubility or bioavailability.

Several methods exist for synthesizing (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid:

  • Starting from L-Aspartic Acid: One common method involves the protection of the amino group of L-aspartic acid followed by alkylation to introduce the pentanoic acid chain.
  • Direct Amination: Another approach includes the direct amination of pentanoic acid derivatives using tert-butoxycarbonyl protected amines.
  • Enzymatic Synthesis: Enzymatic methods utilizing specific amine transferases can yield this compound with high stereoselectivity.

Each method varies in terms of yield, purity, and scalability, making it essential to select the appropriate synthesis route based on desired application .

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides with specific biological activities.
  • Drug Development: Its derivatives may serve as potential pharmaceutical agents due to their structural similarity to naturally occurring amino acids.
  • Research: Used in biochemical studies to explore peptide interactions and functionalities.

Interaction studies involving (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid often focus on its role in peptide formation and stability. Research has shown that the presence of the tert-butoxycarbonyl group enhances the stability of peptides during synthesis and storage. Additionally, studies examining its interactions with various receptors and enzymes are ongoing to better understand its biological implications .

Several compounds share structural similarities with (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
(S)-4-Amino-pentanoic AcidLacks tert-butoxycarbonyl protectionMore reactive due to unprotected amino group
(S)-2-Amino-5-(tert-butoxycarbonyl)pentanoic AcidDifferent position of amino groupPotentially different biological activity
(R)-4-Amino-pentanoic AcidEnantiomer with opposite chiralityDifferent stereochemical properties affecting activity
(S)-Boc-L-alanineShorter carbon chainUsed widely in peptide synthesis

This comparison illustrates how variations in structure can influence reactivity, stability, and biological activity, making (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid distinct in its applications and interactions within biochemical contexts .

XLogP3

1.2

Dates

Modify: 2023-08-15

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